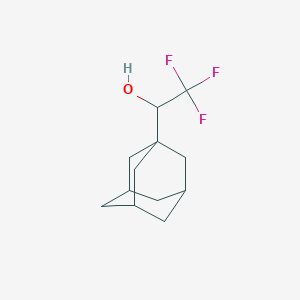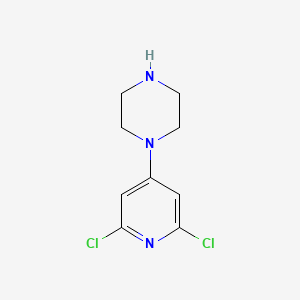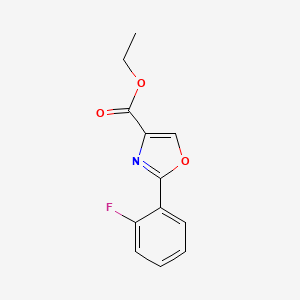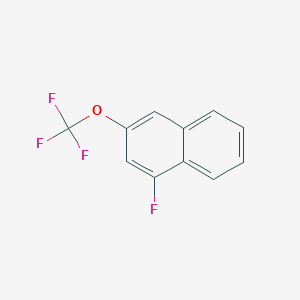
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is a unique compound that combines the structural rigidity of adamantane with the electronegativity of trifluoromethyl groups. This combination imparts distinctive physical and chemical properties, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Adamantan-1-yl)-2,2,2-Trifluorethan-1-ol beinhaltet typischerweise die Reaktion von Adamantan-1-yl-Derivaten mit Trifluorethanol unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer palladiumkatalysierten Reaktion, bei der 1-Chloradamantan mit Trifluorethanol in Gegenwart einer Base reagiert . Ein weiterer Ansatz beinhaltet die Reduktion von Adamantan-1-yl-Trifluorethylat unter Verwendung von Lithiumaluminiumhydrid .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann großtechnische Reaktionen mit optimierten Katalysatoren und Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsmethoden wie Destillation und Kristallisation sind in industriellen Umgebungen üblich .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(Adamantan-1-yl)-2,2,2-Trifluorethan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Thionylchlorid oder Phosphortribromid unter wasserfreien Bedingungen.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Kohlenwasserstoffen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)-2,2,2-Trifluorethan-1-ol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und Polymere verwendet.
Industrie: Wird bei der Herstellung von Hochleistungsmaterialien wie Schmierstoffen und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Adamantan-1-yl)-2,2,2-Trifluorethan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Adamantaneinheit sorgt für strukturelle Steifheit, während die Trifluormethylgruppe die Lipophilie und den Stoffwechselumsatz erhöht. Diese Eigenschaften ermöglichen es der Verbindung, mit Enzymen und Rezeptoren zu interagieren, deren Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen .
Ähnliche Verbindungen:
Adamantan-1-yl-Derivate: Verbindungen wie 1-Adamantanol und 1-Adamantylamin teilen den Adamantan-Kern, unterscheiden sich aber in ihren funktionellen Gruppen.
Trifluorethanol-Derivate: Verbindungen wie 2,2,2-Trifluorethanol und Trifluoressigsäure teilen die Trifluormethylgruppe, unterscheiden sich aber in ihrer Gesamtstruktur.
Einzigartigkeit: 1-(Adamantan-1-yl)-2,2,2-Trifluorethan-1-ol ist aufgrund der Kombination der Adamantan- und Trifluormethylgruppen einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleihen. Diese Kombination erhöht die Stabilität, Lipophilie und Reaktivität der Verbindung und macht sie für verschiedene Anwendungen wertvoll.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Adamantan-1-yl derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core but differ in their functional groups.
Trifluoroethanol derivatives: Compounds like 2,2,2-trifluoroethanol and trifluoroacetic acid share the trifluoromethyl group but differ in their overall structure.
Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the adamantane and trifluoromethyl groups, which impart distinctive physical and chemical properties. This combination enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C12H17F3O |
|---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H17F3O/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10,16H,1-6H2 |
InChI-Schlüssel |
PBLIJSPSFKXCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)



![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)



![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)

![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)
